![molecular formula C12H18N2O2S B3484313 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone](/img/structure/B3484313.png)
2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone
Overview
Description
2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research and therapy.
Mechanism of Action
2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone has also been shown to have effects on other physiological processes, including wound healing and angiogenesis. It has been shown to inhibit the proliferation and migration of endothelial cells, which play a critical role in the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone is its specificity for the EGFR tyrosine kinase, which allows for targeted inhibition of cancer cells without affecting normal cells. However, its potency and efficacy can vary depending on the type of cancer and the specific EGFR mutation present. Additionally, its use in clinical settings may be limited by issues related to drug delivery and resistance.
Future Directions
There are several potential future directions for research on 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone and related compounds. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome issues related to drug resistance. Additionally, there is ongoing research on the use of 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance anti-tumor effects. Finally, there is interest in exploring the potential use of 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone in non-cancer applications, such as the treatment of inflammatory diseases.
Scientific Research Applications
2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone has been extensively studied for its potential applications in cancer research and therapy, particularly in the treatment of EGFR-dependent tumors. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapeutic agents.
properties
IUPAC Name |
2-cyclohexyl-5-ethylsulfanyl-1H-pyridazine-3,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17-10-8-13-14(12(16)11(10)15)9-6-4-3-5-7-9/h8-9,13H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGRZJGKIDAHJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CNN(C(=O)C1=O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-5-ethylsulfanyl-1H-pyridazine-3,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.